Butyl methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36060. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

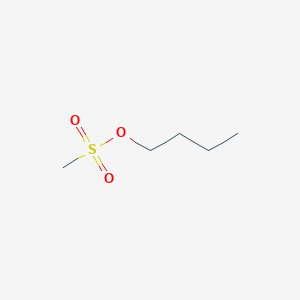

Structure

3D Structure

Properties

IUPAC Name |

butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLBHTZRLVHUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073281 | |

| Record name | Methanesulfonic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-32-9, 63732-28-5 | |

| Record name | Butyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, methylsulfonyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G806JP9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methanesulfonate, also known as butyl mesylate, is an important chemical intermediate widely utilized in organic synthesis, particularly within the pharmaceutical industry.[1][2] As a potent alkylating agent, a thorough understanding of its physical properties is paramount for its safe handling, reaction optimization, and the development of robust and scalable synthetic processes.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination, offering a foundational resource for laboratory and process development applications.

Core Physical Properties at a Glance

A summary of the key physical properties of this compound is presented below. These values represent a consolidation of data from various reputable sources and provide a quick reference for laboratory use.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₃S | [1][3][4] |

| Molecular Weight | 152.21 g/mol | [3][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.1074 g/cm³ at 20 °C | [3][5] |

| Boiling Point | 81-83 °C at 4 Torr77 °C at 2 mmHg105-106 °C (pressure not specified)245 °C at 760 mmHg | [3][5][8][9] |

| Refractive Index | 1.43 (temperature not specified)1.5151 (estimate) | [5][8][10] |

| Solubility | Soluble in organic solvents such as chloroform and methanol.Limited solubility in water. | [1][4] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the precise determination of the key physical properties of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Determination of Density

The density of a liquid is a fundamental physical property that can be determined with high accuracy using a pycnometer.

Experimental Protocol: Density Measurement using a Pycnometer

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid level should be adjusted to the mark.

-

Equilibration: Place the filled pycnometer in a constant temperature bath set to 20°C and allow it to equilibrate for at least 30 minutes.

-

Mass of Filled Pycnometer: After equilibration, carefully wipe dry the outside of the pycnometer and weigh it on the same analytical balance. Record the mass (m₂).

-

Calculation: The density (ρ) is calculated using the following formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Logical Workflow for Density Determination

Caption: Workflow for determining the density of this compound.

Determination of Boiling Point Under Reduced Pressure

Given that this compound can decompose at higher temperatures, determining its boiling point under reduced pressure is crucial.

Experimental Protocol: Micro-Boiling Point Determination

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.

-

Capillary Tube: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil.

-

Applying Vacuum: Connect the Thiele tube to a vacuum source and a manometer to monitor the pressure.

-

Heating and Observation: Gently heat the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube. Record this temperature and the corresponding pressure from the manometer.

Logical Workflow for Micro-Boiling Point Determination

References

- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 2. homesciencetools.com [homesciencetools.com]

- 3. kaycantest.com [kaycantest.com]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. mt.com [mt.com]

- 6. chem.ws [chem.ws]

- 7. Refractive Index ASTM D542 [intertek.com]

- 8. matestlabs.com [matestlabs.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

butyl methanesulfonate chemical structure and formula

An In-Depth Technical Guide to Butyl Methanesulfonate for Researchers and Drug Development Professionals

Introduction

This compound, also known as butyl mesylate, is a crucial yet often underestimated organic compound. While structurally simple, it serves as a potent and versatile monofunctional alkylating agent. Its utility spans from fundamental organic synthesis to the nuanced challenges of pharmaceutical development, where it is studied both as a synthetic reagent and a potential genotoxic impurity (PGI). This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its chemical behavior, synthesis, and application. The protocols and mechanisms described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Chemical Identity and Structure

To effectively utilize any chemical reagent, a comprehensive understanding of its fundamental identity is paramount. This compound is an ester of butanol and methanesulfonic acid. The methanesulfonyl group (mesyl group) is a key functional component, rendering the molecule highly effective in alkylation reactions.

| Identifier | Value | Source(s) |

| CAS Number | 1912-32-9 | [1][2][3][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | n-Butyl methanesulfonate, Butyl mesylate, Methanesulfonic acid butyl ester | [2][3] |

| Molecular Formula | C₅H₁₂O₃S | [1][5][6] |

| Molecular Weight | 152.21 g/mol | [1][5][6] |

| SMILES | CCCCOS(=O)(=O)C | [2][4] |

The structure features a butyl group linked to an oxygen atom of the methanesulfonate moiety. This ester linkage is central to its reactivity.

Caption: Chemical structure of this compound (C₅H₁₂O₃S).

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It is typically a liquid under standard conditions, with solubility characteristics that favor organic solvents.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 245 °C at 760 mmHg 81-83 °C at 4 Torr | [7] |

| Density | 1.1074 g/cm³ at 20 °C | [7] |

| Solubility | Soluble in organic solvents (Chloroform, Methanol); limited solubility in water | [2][6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [8] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the esterification of an alcohol with a sulfonyl chloride. The choice of reagents and conditions is critical for achieving high yield and purity.

Causality in Experimental Design

The reaction involves the nucleophilic attack of the hydroxyl group of n-butanol on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is essential. Its primary role is not catalytic but stoichiometric; it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[9][10] This neutralization prevents the protonation of the alcohol and shifts the equilibrium towards the product, ensuring a high conversion rate. Dichloromethane is a common solvent due to its inertness and ability to dissolve both the reactants and the triethylammonium chloride salt byproduct, which can then be removed.

Experimental Protocol

This protocol is adapted from established literature procedures.[8][9][11]

-

Reaction Setup: To a solution of n-butanol (6.7 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pyridine (10.1 mmol, 1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

Reagent Addition: Slowly add methanesulfonyl chloride (10.1 mmol, 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 5-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of methanol.

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated brine (10 mL).[8][9][11] The acid wash removes residual pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Final Product: The resulting residue can be further purified by silica gel column chromatography to yield n-butyl methanesulfonate as a colorless oil (typical yields >90%).[8][9]

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Mechanism of Action: The Alkylating Agent

The primary utility of this compound stems from its capacity to act as a monofunctional alkylating agent.[2][12] This reactivity is a direct consequence of its structure. The methanesulfonate anion (mesylate) is an exceptionally stable leaving group due to the delocalization of its negative charge across the three oxygen atoms via resonance. This stability makes the ester linkage weak at the alkyl-oxygen bond, rendering the butyl group's alpha-carbon highly electrophilic and susceptible to nucleophilic attack.

The alkylation process typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[13] In this concerted step, a nucleophile (Nu:) directly attacks the carbon atom attached to the mesylate group, simultaneously displacing the methanesulfonate leaving group.

Caption: Generalized S_N2 mechanism of alkylation by this compound.

In biological systems, this reactivity is the basis for its genotoxicity. Nucleophilic sites on DNA bases, particularly the N7 position of guanine, can attack the butyl group, leading to DNA alkylation.[13][14] This DNA damage can disrupt replication and transcription, leading to mutations and cell death, which is why alkylating agents are a class of chemotherapeutic drugs and why this compound is monitored as a potential genotoxic impurity in pharmaceuticals.[12][15]

Applications in Research and Drug Development

The well-defined reactivity of this compound makes it a valuable tool for scientists and researchers.

-

Organic Synthesis: It is a standard reagent for introducing a butyl group onto various substrates, including amines, phenols, and thiols. Its use is often preferred over butyl halides in cases where milder reaction conditions are required.

-

Ionic Liquid Preparation: this compound is explicitly used as a reactant in the synthesis of task-specific ionic liquids.[6][8] For example, it can be used to alkylate an imidazole core to form 1-butyl-3-methylimidazolium methanesulfonate.

-

Pharmaceutical Impurity Reference Standard: In drug development, particularly for active pharmaceutical ingredients (APIs) that may involve related sulfonic acids or alcohols in their synthesis, this compound can arise as a process-related impurity. It has been identified as a potential impurity in drugs like Atracurium Besilate.[1] As a known genotoxic agent, regulatory agencies require strict control of its levels in final drug products. Therefore, high-purity this compound is used as a reference standard for developing and validating analytical methods to detect and quantify its presence.

Safety, Handling, and Storage

Given its reactivity, this compound must be handled with appropriate care. It is classified as harmful and an irritant.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16][17]

-

Avoid all personal contact, including inhalation and skin/eye contact.[16]

-

Wash hands thoroughly after handling.[16]

-

-

Storage:

Conclusion

This compound is a quintessential example of a simple molecule with significant and diverse chemical applications. Its utility is derived directly from the electronic properties of the methanesulfonate group, which facilitates controlled alkylation reactions. For researchers in organic synthesis and drug development, a thorough understanding of its synthesis, reactivity, and handling is not merely academic but a prerequisite for its safe and effective use, whether as a building block for novel molecules or as a critical reference standard in ensuring the purity and safety of pharmaceutical products.

References

- 1. This compound | CAS 1912-32-9 | LGC Standards [lgcstandards.com]

- 2. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Methanesulfonic acid, butyl ester [webbook.nist.gov]

- 4. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. usbio.net [usbio.net]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]

- 9. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]

- 10. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 14. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of n-Butyl Methanesulfonate from 1-Butanol: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of n-butyl methanesulfonate, a versatile alkylating agent frequently employed in pharmaceutical and chemical research.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers detailed, field-proven experimental protocols, and emphasizes the critical safety and analytical considerations necessary for a successful and reproducible synthesis.

Introduction: The Significance of n-Butyl Methanesulfonate

n-Butyl methanesulfonate, also known as butyl mesylate, belongs to the class of sulfonic acid esters. Its utility in organic synthesis stems from the excellent leaving group ability of the mesylate moiety, making it a potent reagent for the introduction of a butyl group onto various nucleophiles.[2][3] This reactivity is pivotal in the construction of more complex molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3] In the pharmaceutical industry, the precise control of alkylation reactions is crucial, and n-butyl methanesulfonate serves as a key intermediate in the development of novel therapeutic agents.[3][4]

Reaction Mechanism and Stoichiometry

The synthesis of n-butyl methanesulfonate from 1-butanol proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The hydroxyl group of 1-butanol acts as the nucleophile, attacking the electrophilic sulfur. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Key Reaction Steps:

-

Activation of the Alcohol (Implicit): While not a discrete step, the presence of the base can deprotonate a small fraction of the alcohol, increasing its nucleophilicity.

-

Nucleophilic Attack: The oxygen atom of 1-butanol attacks the sulfur atom of methanesulfonyl chloride.

-

Chloride Elimination: The chloride ion, a good leaving group, is displaced.

-

Proton Abstraction: The base removes the proton from the oxonium ion intermediate, yielding n-butyl methanesulfonate and the corresponding ammonium salt.

The overall balanced chemical equation is as follows:

CH₃SO₂Cl + CH₃(CH₂)₃OH + (C₂H₅)₃N → CH₃SO₂O(CH₂)₃CH₃ + (C₂H₅)₃N·HCl

The selection of a suitable base and solvent is critical to prevent side reactions and ensure a high yield of the desired product. Anhydrous conditions are essential as methanesulfonyl chloride readily hydrolyzes in the presence of water to form methanesulfonic acid and hydrochloric acid.[5]

Detailed Experimental Protocol

This protocol is a robust and validated method for the synthesis of n-butyl methanesulfonate, adapted from established literature procedures.[6][7][8]

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 1-Butanol | CH₃(CH₂)₃OH | 74.12 | 6.7 g (0.090 mol) | ≥99% |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 15.45 g (0.13 mol) | ≥99% |

| Triethylamine | (C₂H₅)₃N | 101.19 | 26.3 g (0.26 mol) | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Saturated Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel | SiO₂ | 60.08 | As needed | 60-120 mesh |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-butanol (6.7 g, 0.090 mol) in anhydrous dichloromethane (150 mL).[8]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add triethylamine (26.3 g, 0.26 mol) to the stirred solution.[8] Subsequently, add methanesulfonyl chloride (15.45 g, 0.13 mol) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 6 hours.[7]

-

Quenching: Carefully quench the reaction by the slow addition of water (100 g).[8]

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine.[7][8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the resulting crude oil by silica gel column chromatography to yield n-butyl methanesulfonate as a colorless oil.[6][7]

Process Visualization

References

- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. n-Butyl methanesulphonate - SRIRAMCHEM [sriramchem.com]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]

- 7. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Mechanism of Action of Butyl Methanesulfonate as an Alkylating Agent

This guide provides a comprehensive technical overview of butyl methanesulfonate, detailing its mechanism as a DNA alkylating agent, the resultant biological sequelae, and validated experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and genetic research.

Introduction: Situating this compound in the Landscape of Alkylating Agents

This compound (BMS) is a monofunctional alkylating agent belonging to the alkyl sulfonate class of compounds.[1][2] These agents are characterized by their ability to covalently attach an alkyl group (in this case, a butyl group) to nucleophilic sites on cellular macromolecules.[3][4] While not used clinically, BMS serves as a crucial model compound in research for understanding the mechanisms of DNA damage, mutagenesis, and cytotoxicity.[5] Its chemical simplicity and direct-acting nature make it an ideal tool for probing cellular responses to alkylation damage.

BMS is structurally related to the bifunctional alkylating agent busulfan (1,4-butanediol dimethanesulfonate), a well-known chemotherapy drug used in treating chronic myeloid leukemia and in conditioning regimens for bone marrow transplantation.[6][7][8] Unlike busulfan, which can form DNA interstrand cross-links due to its two reactive methanesulfonate groups, BMS possesses only one, limiting its action to mono-alkylation.[3][8] This distinction is critical for dissecting the specific cellular pathways that respond to mono-adducts versus cross-links.

The Core Chemical Mechanism: A Nucleophilic Substitution Reaction

The alkylating activity of this compound is rooted in its chemical structure, specifically the properties of the methanesulfonate (mesylate) group. The mesylate anion (CH₃SO₃⁻) is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group. This makes the carbon atom of the attached butyl group highly electrophilic and susceptible to attack by nucleophiles.[9]

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. In this reaction, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the mesylate group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the alkylating agent (BMS) and the nucleophilic target.

Within a biological system, numerous nucleophilic sites are available on macromolecules. However, the most significant targets, due to their critical role in cellular function and their accessibility, are the nitrogen and oxygen atoms within the purine and pyrimidine bases of DNA.[8][10]

Biological Consequences: From DNA Adduct Formation to Cellular Fate

The covalent modification of DNA by BMS initiates a cascade of cellular events that determine the cell's fate. This process begins with the formation of DNA adducts and can culminate in mutagenesis, cell cycle arrest, or apoptosis.

DNA Adduct Formation

The primary targets for alkylation by methanesulfonates are the ring nitrogens of purine bases. The most frequent lesion is the alkylation at the N7 position of guanine (N7-butylguanine), with alkylation at the N3 position of adenine (N3-butyladenine) also occurring.[10][11]

-

N7-butylguanine: This is the most abundant adduct formed. While it does not directly disrupt the Watson-Crick base pairing hydrogen bonds, it introduces instability in the glycosidic bond linking the base to the deoxyribose sugar. This can lead to depurination, creating an apurinic (AP) site, which is a non-coding lesion.

-

N3-butyladenine: This adduct is considered more cytotoxic as it directly blocks the DNA replication machinery.[10][11]

The formation of these adducts disrupts the normal structure and function of DNA, triggering cellular stress responses.[12]

Caption: Mechanism of this compound induced DNA damage and cellular outcomes.

Cellular Responses to DNA Adducts

The presence of DNA adducts activates complex cellular signaling networks.

-

DNA Repair: The primary defense mechanism against damage from monofunctional alkylating agents like BMS is the Base Excision Repair (BER) pathway.[10][13] Enzymes such as DNA glycosylases recognize and excise the damaged base, creating an AP site. This site is then processed by other enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the original DNA sequence.

-

Mutagenesis: If the DNA damage is not repaired before DNA replication, the cell's replication machinery may misinterpret the adducted base or the resulting AP site. This can lead to the insertion of an incorrect nucleotide opposite the lesion, resulting in a permanent change in the DNA sequence—a mutation.[14] Alkylating agents are known to cause transition mutations, where one purine is replaced by another, or one pyrimidine by another.[14]

-

Cytotoxicity: At higher concentrations or in cells with compromised DNA repair pathways, the level of DNA damage can overwhelm the cell's repair capacity.[15] This extensive damage can stall replication forks, leading to the formation of DNA double-strand breaks and triggering programmed cell death (apoptosis).[16] This cytotoxic effect is the basis for the therapeutic use of related alkylating agents in cancer therapy.[3]

Comparative Genotoxicity of Alkyl Methanesulfonates

| Compound | Alkyl Group | Primary Mechanism | Carcinogenicity Classification | Key Characteristics |

| Methyl Methanesulfonate (MMS) | Methyl (-CH₃) | Monofunctional Alkylation (N7-Gua, N3-Ade) | Group 2A: Probably carcinogenic to humans[17] | Potent mutagen and clastogen; widely used as a positive control in genotoxicity assays.[10][11][18] |

| Ethyl Methanesulfonate (EMS) | Ethyl (-C₂H₅) | Monofunctional Alkylation (O6-Gua) | Reasonably anticipated to be a human carcinogen[19] | Classic mutagen used in genetic screens; high frequency of G:C to A:T transitions.[14] |

| This compound (BMS) | Butyl (-C₄H₉) | Monofunctional Alkylation | Genotoxic and mutagenic in cellular models[1][5] | Longer alkyl chain may influence lipophilicity and interaction with DNA. |

This table synthesizes information to illustrate structure-activity relationships relevant to drug development professionals.

Experimental Workflows for Characterization

To rigorously assess the activity of an alkylating agent like BMS, a series of well-controlled experiments are necessary. The following protocols represent standard, validated methodologies in the field.

Caption: General experimental workflow for characterizing an alkylating agent.

Protocol 1: Assessment of Cytotoxicity via MTT Assay

This protocol determines the concentration of BMS that induces a 50% reduction in cell viability (IC50), a key measure of cytotoxicity.

Principle: The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., human lymphoblasts or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow cells to adhere/stabilize overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A wide concentration range (e.g., 1 µM to 1 mM) is recommended for the initial characterization.

-

Treatment: Remove the old medium from the cells and add the medium containing various concentrations of BMS.

-

Negative Control: Include wells treated with vehicle (the solvent used to dissolve BMS, e.g., DMSO) at the same final concentration as the treated wells.

-

Positive Control: Include wells treated with a known cytotoxic agent (e.g., Methyl Methanesulfonate) to validate assay performance.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the logarithm of BMS concentration and use non-linear regression to calculate the IC50 value.

Causality and Self-Validation: The inclusion of negative and positive controls is non-negotiable. The vehicle control establishes the baseline for 100% viability, ensuring that the solvent itself has no toxic effect. The positive control confirms that the cell system and reagents are responsive to a known toxin, validating the assay's integrity.[21]

Protocol 2: Detection of DNA Adducts by ³²P-Postlabeling

This is a highly sensitive method for detecting a wide range of DNA adducts without requiring prior knowledge of their chemical structure.[22][23]

Principle: DNA is enzymatically digested to its constituent nucleotides. Adducted nucleotides are then radioactively labeled with ³²P, separated by chromatography, and quantified.

Methodology:

-

Treatment and DNA Isolation: Expose cells or animals to this compound. Isolate genomic DNA using a high-purity extraction method, ensuring it is free from RNA and protein contamination.

-

DNA Digestion: Digest the DNA to 3'-mononucleotides using Micrococcal Nuclease and Spleen Phosphodiesterase. This step is critical for releasing the adducted nucleotides from the DNA backbone.

-

Adduct Enrichment (Optional but Recommended): To increase sensitivity, normal (non-adducted) nucleotides can be removed or reduced, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.

-

³²P-Postlabeling: In the presence of high-specific-activity [γ-³²P]ATP, the adducted nucleotides are phosphorylated at their 5'-hydroxyl group by T4 Polynucleotide Kinase. This is the key labeling step.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC). The different chromatographic properties of various adducts allow for their separation into distinct spots.

-

Detection and Quantification: Place the TLC plate against a phosphor screen or X-ray film. The intensity of the radioactive spots corresponding to the adducts is measured. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Causality and Self-Validation: The choice of enzymes is critical for complete digestion. Running a control sample of untreated DNA through the entire process is essential to identify any background spots or artifacts. The multi-dimensional TLC provides a high degree of separation, and the characteristic chromatographic mobility of an adduct can serve as a preliminary identifier. For absolute confirmation, adduct spots can be scraped and analyzed by mass spectrometry.[23][24]

Conclusion

This compound acts as a genotoxic agent through the Sɴ2 alkylation of nucleophilic sites in DNA, primarily forming N7-butylguanine and N3-butyladenine adducts. These lesions disrupt DNA integrity and function, triggering cellular responses that can lead to mutagenesis or cytotoxicity. Its monofunctional nature makes it a valuable tool for isolating the effects of mono-adducts on DNA repair and replication pathways. The experimental workflows detailed herein provide a robust framework for researchers to quantify the biological activity of BMS and similar alkylating agents, ensuring scientific rigor through the use of appropriate controls and validated methodologies. This foundational understanding is paramount for professionals in drug development and toxicology seeking to predict and mitigate the genotoxic risks of novel chemical entities.

References

- 1. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparison of toxicity and mutagenicity of this compound among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. BUSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. academic.oup.com [academic.oup.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Relationship between base excision repair capacity and DNA alkylating agent sensitivity in mouse monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 15. journals.asm.org [journals.asm.org]

- 16. ClinPGx [clinpgx.org]

- 17. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ethyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. nelsonlabs.com [nelsonlabs.com]

- 22. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Butyl Methanesulfonate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of butyl methanesulfonate, a crucial intermediate in pharmaceutical and chemical synthesis. Recognizing the limited availability of quantitative solubility data in public literature, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in a variety of common organic solvents. This guide adheres to the principles of scientific integrity by explaining the causality behind experimental choices and providing self-validating protocols. Furthermore, it addresses the critical safety considerations associated with the handling of alkylating agents like this compound.

Introduction: The Significance of this compound and its Solubility

This compound (BuMs), also known as butyl mesylate, is an alkylating agent frequently employed in organic synthesis.[1][2] Its utility lies in its ability to introduce a butyl group into a molecule, a common step in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficiency of chemical reactions involving BuMs, as well as the ease of purification and formulation of the resulting products, are intrinsically linked to its solubility in the chosen solvent system. An understanding of its solubility profile is therefore not merely an academic exercise but a critical parameter for process optimization, yield maximization, and ensuring the safety and purity of the final product.

However, a significant challenge for researchers is the sparse availability of quantitative solubility data for this compound across a broad spectrum of organic solvents. This guide aims to bridge that gap by providing a robust framework for determining these crucial parameters in-house.

Physicochemical Properties and Safety Considerations

A foundational understanding of the physicochemical properties of this compound is essential before undertaking any experimental work.

| Property | Value | Source |

| Molecular Formula | C5H12O3S | [1][3] |

| Molecular Weight | 152.21 g/mol | [1][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [4] |

| Boiling Point | 77 °C at 2 mmHg | [4] |

| Flash Point | 102 °C | [4] |

| Density | 1.1074 g/cm³ at 20 °C | [5] |

Crucial Safety Insights: this compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1][6] As an alkylating agent, it is also considered a potential genotoxic impurity (GTI), meaning it has the potential to damage DNA.[7][8] Therefore, all handling of this compound must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play include:

-

Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

-

Dipole-dipole interactions: Electrostatic interactions between permanently polar molecules.

-

Hydrogen bonding: A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom (O, N, F).

This compound possesses both a polar sulfonate group and a nonpolar butyl chain. This amphiphilic nature suggests it will exhibit varying degrees of solubility in a range of organic solvents.

Qualitative and Known Solubility Data

While extensive quantitative data is lacking, some qualitative solubility information for this compound is available:

| Solvent | Solubility | Source |

| Water | Limited solubility | [2] |

| Chloroform | Soluble | [9] |

| Methanol | Soluble | [9] |

| Organic Solvents (general) | Soluble | [2] |

This information provides a starting point for solvent selection in experimental solubility determinations.

Experimental Protocol for Quantitative Solubility Determination

The following detailed protocol outlines the gravimetric method for accurately determining the solubility of this compound in a chosen organic solvent. This method is reliable and can be performed with standard laboratory equipment.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath or shaker incubator

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vortex mixer

-

Calibrated pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

To a sealable glass vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

-

Sampling and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any microscopic solid particles.

-

-

Gravimetric Analysis:

-

Carefully evaporate the solvent from the dish. This should be done in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the solvent's boiling point can be used.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator.

-

Weigh the dish with the dried residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.

Example Calculation:

-

Initial weight of empty dish = 15.2345 g

-

Final weight of dish + residue = 15.4567 g

-

Mass of dissolved BuMs = 15.4567 g - 15.2345 g = 0.2222 g

-

Volume of supernatant taken = 2.0 mL

-

Solubility = 0.2222 g / 2.0 mL = 0.1111 g/mL or 11.11 g/100 mL

-

Analytical Methods for Quantification

For more complex matrices or for validation purposes, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to quantify the concentration of this compound in the saturated solution. These methods offer high sensitivity and selectivity.[10][11] A calibration curve with known standards would be required for accurate quantification.

Logical Relationship of Analytical Techniques

Caption: Analytical techniques for quantifying this compound concentration.

Conclusion

While a comprehensive, pre-existing database of quantitative solubility data for this compound in a wide array of organic solvents remains elusive, this technical guide provides the necessary tools for researchers and drug development professionals to determine these critical parameters. By following the detailed experimental protocols and adhering to the stringent safety precautions outlined, scientists can generate reliable and accurate solubility data tailored to their specific applications. This foundational knowledge is paramount for the successful and safe utilization of this compound in the synthesis of novel chemical entities and active pharmaceutical ingredients.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 11. materialneutral.info [materialneutral.info]

The Strategic Role of Butyl Methanesulfonate in High-Purity Ionic Liquid Preparation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs) represent a unique class of molten salts with applications spanning catalysis, electrochemistry, and pharmaceutical sciences. The synthesis of these "designer solvents" is a cornerstone of their application, with the choice of reagents critically defining the final physicochemical properties and purity of the product. This technical guide delves into the pivotal role of butyl methanesulfonate as a strategic alkylating agent in the preparation of ionic liquids. Moving beyond traditional alkyl halides, this document elucidates the mechanistic advantages, experimental protocols, and unique characteristics of ILs synthesized using this reagent. We provide a field-proven, step-by-step methodology for the synthesis of 1-butyl-3-methylimidazolium methanesulfonate, a comparison with conventional alkylating agents, and an analysis of the resulting IL's properties, offering researchers a comprehensive resource for producing high-purity, halide-free ionic liquids.

Introduction: The Synthesis Imperative for Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions.[1] This unique constitution imparts remarkable properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical window, making them attractive alternatives to volatile organic solvents.[2][3] The "designer" nature of ILs stems from the vast number of possible cation and anion combinations (estimated to be as high as 1018), which allows for the fine-tuning of their properties for specific tasks.[1]

The most common synthetic route to produce IL cations, particularly the widely used imidazolium-based cations, is through a quaternization reaction. This is typically a bimolecular nucleophilic substitution (SN2) reaction where a nitrogen-containing base, such as 1-methylimidazole, acts as a nucleophile, and an alkylating agent provides the electrophilic carbon to form a new carbon-nitrogen bond.[4] The choice of this alkylating agent is a critical decision point in the synthesis, as it not only dictates the structure of the cation's alkyl side-chain but also introduces the initial counter-anion, which profoundly influences the final purity and properties of the ionic liquid.

This compound: A Superior Alkylating Agent

While alkyl halides (e.g., 1-bromobutane, 1-chlorobutane) have been traditionally used for this purpose, they often lead to residual halide contamination in the final product.[5][6] Such impurities can be detrimental, particularly in electrochemical applications, catalysis, and drug development, where they can corrode equipment or interfere with reaction pathways. This compound (BuOMs) emerges as a superior alternative, offering a direct route to high-purity, halide-free ionic liquids.[7]

The Reaction Mechanism: A Clean SN2 Pathway

The synthesis of an imidazolium cation using this compound proceeds via a classic SN2 mechanism. The lone pair of electrons on a nitrogen atom of the 1-methylimidazole ring attacks the primary carbon of the butyl group on this compound. This concerted step leads to the formation of the 1-butyl-3-methylimidazolium cation and the simultaneous departure of the methanesulfonate (mesylate) anion, which is an excellent leaving group due to its ability to stabilize the negative charge through resonance.

The direct formation of the methanesulfonate salt, [C4mim][OMs], is a key advantage, as the methanesulfonate anion itself can be the desired anion for the final IL, creating a highly efficient, one-step synthesis.[7][8][9]

Caption: SN2 reaction for the formation of [Bmim][OMs].

Comparative Analysis of Alkylating Agents

The decision to use this compound over conventional alkyl halides is grounded in several key performance indicators critical to researchers. The primary advantage is the circumvention of halide impurities, which are notoriously difficult to remove completely.

| Feature | This compound (BuOMs) | Butyl Bromide (BuBr) | Butyl Chloride (BuCl) |

| Leaving Group | Methanesulfonate (Mesylate) | Bromide | Chloride |

| Leaving Group Ability | Excellent | Good | Moderate |

| Initial Anion | [CH₃SO₃]⁻ | [Br]⁻ | [Cl]⁻ |

| Halide Impurity Risk | None.[7] | High. Requires subsequent anion exchange which can be incomplete. | High. Requires subsequent anion exchange. |

| Byproducts | None in the primary reaction. | None in the primary reaction. | None in the primary reaction. |

| Reaction Conditions | Typically requires heating (e.g., 100-115 °C).[7][9] | Often requires heating (e.g., 70 °C).[5] | Generally requires higher temperatures or longer reaction times than BuBr. |

| Final Product | Direct synthesis of a halide-free IL. | Halide-containing IL requiring further purification/exchange. | Halide-containing IL requiring further purification/exchange. |

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate ([Bmim][OMs])

This protocol provides a robust and reproducible method for the laboratory-scale synthesis of [Bmim][OMs], adapted from validated literature procedures.[7][9]

Mandatory Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of [Bmim][OMs].

Materials and Reagents

-

1-Methylimidazole (≥99%)

-

This compound (≥98%)[10]

-

Ethyl acetate (ACS grade or higher)

-

Round-bottom flask or microwave reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or microwave reactor

-

Reflux condenser (for conventional heating)

-

Separatory funnel

-

Rotary evaporator or vacuum oven

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a clean, dry round-bottom flask, combine equimolar amounts of 1-methylimidazole and this compound. For example, add 1-methylimidazole (8.21 g, 0.10 mol) and this compound (15.22 g, 0.10 mol).[7]

-

Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.

-

Heating and Reaction:

-

Conventional Method: Heat the mixture to 100 °C with vigorous stirring for 48 hours under a nitrogen atmosphere.[7]

-

Microwave-Assisted Method: For accelerated synthesis, the mixture can be irradiated in a suitable microwave reactor. A reported procedure uses a temperature of 110–115 °C for 8 minutes.[9]

-

-

Reaction Monitoring: The reaction progress can be monitored by the formation of a single, often viscous, liquid phase.

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate (e.g., 30 mL) to the flask, stir vigorously for 10-15 minutes, and then allow the phases to separate. The ionic liquid is typically immiscible with ethyl acetate and will form the bottom layer.

-

Carefully decant or use a separatory funnel to remove the upper ethyl acetate layer, which contains unreacted starting materials and non-polar impurities.

-

Repeat this washing step at least three more times to ensure high purity.[9]

-

-

Drying: Transfer the washed ionic liquid to a clean flask and dry under high vacuum (e.g., at 80 °C for 12 hours) to remove any residual ethyl acetate and moisture.[7] The final product should be a clear, viscous liquid.

Characterization

The identity and purity of the synthesized 1-butyl-3-methylimidazolium methanesulfonate should be confirmed using standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the cation and the absence of starting materials.[11]

-

FTIR Spectroscopy: To identify characteristic vibrational modes of the imidazolium ring and the methanesulfonate anion.[11]

Properties and Applications of [Bmim][OMs]

The use of this compound directly yields an ionic liquid with a methanesulfonate anion. This anion imparts specific properties to the resulting IL, influencing its behavior and suitability for various applications.

Physicochemical Properties

The properties of 1-butyl-3-methylimidazolium methanesulfonate have been characterized, providing valuable data for application-oriented research.

| Property | Value | Temperature (°C) |

| Density | ~1.19 g/cm³ | 85 |

| Heat Capacity | ~380 J/(mol·K) | 85 |

| Conductivity | ~1.2 S/m | 85 |

| Viscosity | ~16 mPa·s | 85 |

| Data sourced from reference[8]. |

Noteworthy Applications

-

CO₂ Capture: The presence of the sulfur-functionalized methanesulfonate anion has been shown to enhance the affinity of the ionic liquid for CO₂, making it a candidate for carbon capture technologies.[11]

-

Corrosion Inhibition: [Bmim][OMs] has been successfully synthesized and demonstrated to act as an effective corrosion inhibitor for mild steel in acidic environments.[9]

-

Catalysis: The dual hydrogen bond acceptor (anion) and donor (cation) properties of ILs like [Bmim][MeSO₄] allow them to act as recyclable, ambiphilic catalysts for organic reactions, such as the synthesis of bis(indolyl)methanes.[12]

Safety and Handling

This compound:

-

Hazards: Harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[10]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes.[10]

General Synthesis:

-

The synthesis should be performed by trained personnel in a laboratory setting.

-

Heating of reagents should be done with appropriate temperature control to avoid runaway reactions.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a highly effective and strategic alkylating agent for the synthesis of imidazolium-based ionic liquids. Its primary advantage lies in the production of inherently halide-free ILs, which eliminates the need for challenging purification steps and yields a product suitable for sensitive applications. The direct formation of the methanesulfonate anion provides a streamlined, one-pot synthetic route to a versatile and functional ionic liquid. By understanding the underlying reaction mechanism and adopting validated experimental protocols, researchers can leverage this compound to create high-purity ionic liquids tailored for advanced applications in chemistry, materials science, and pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. isca.me [isca.me]

- 7. ES2245324T3 - PROCEDURE TO PREPARE IONIC LIQUIDS AT ENVIRONMENTAL TEMPERATURE. - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Butyl Methanesulfonate (Butyl Mesylate)

A Note on Nomenclature: A critical point of clarification for researchers and chemists is the terminology surrounding this compound. "Butyl methanesulfonate" and "butyl mesylate" are synonymous terms referring to the exact same chemical entity.[1][2][3] The term "mesylate" is a common abbreviation for the methanesulfonate group (CH₃SO₃⁻).[4] This guide will use the terms interchangeably to reflect their use in scientific literature.

Executive Summary

This compound is a sulfonate ester with significant applications in organic synthesis, primarily as a potent alkylating agent.[3][5] Its utility is derived from the excellent leaving group capability of the mesylate anion, facilitating the introduction of a butyl group onto various nucleophiles. However, this high reactivity also classifies it as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, necessitating strict control and sensitive analytical monitoring.[6][7][8] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and the analytical methodologies required for its control in drug development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental to its safe handling and application in experimental design.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Butyl mesylate, n-Butyl methanesulfonate, Methanesulfonic acid butyl ester | PubChem, CAS[1][2] |

| CAS Number | 1912-32-9 | CAS Common Chemistry[2] |

| Molecular Formula | C₅H₁₂O₃S | PubChem[1] |

| Molecular Weight | 152.21 g/mol | PubChem[1] |

| Canonical SMILES | CCCCOS(=O)(=O)C | PubChem[1] |

| InChIKey | LFLBHTZRLVHUQC-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Physical Form | Colorless to pale yellow liquid | Ambient | CymitQuimica, Sigma-Aldrich[3] |

| Boiling Point | 81-83 °C | @ 4 Torr | CAS Common Chemistry[2] |

| 245 °C | @ 760 mmHg | Sigma-Aldrich | |

| Density | 1.1074 g/cm³ | @ 20 °C | CAS Common Chemistry[2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | --- | CymitQuimica[3] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of n-butanol with methanesulfonyl chloride. Understanding the causality behind the chosen reagents and conditions is key to ensuring a high-yield, high-purity synthesis.

Synthesis Workflow

The reaction proceeds via nucleophilic acyl substitution at the sulfonyl sulfur, followed by the primary function of the compound as an alkylating agent.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, where each step serves a distinct purpose to drive the reaction to completion and ensure the isolation of a pure product.

-

Preparation : A solution of n-butanol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as methanesulfonyl chloride readily hydrolyzes. Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the addition.

-

-

Reagent Addition : A tertiary amine base, such as triethylamine or pyridine (1.5 eq), is added, followed by the slow, dropwise addition of methanesulfonyl chloride (1.5 eq).[9]

-

Causality: The tertiary amine acts as an essential scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[10] This prevents the protonation of the alcohol and drives the equilibrium towards the product.

-

-

Reaction : The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for several hours until completion (monitored by TLC or GC).[9]

-

Workup : The reaction is quenched, and the crude mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and saturated brine.[9]

-

Causality: The HCl wash removes the excess tertiary amine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash aids in the separation of the organic and aqueous layers.

-

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield pure this compound as a colorless oil.[9]

Reactivity as an Alkylating Agent

The primary utility of this compound stems from its function as an Sₙ2 alkylating agent. The methanesulfonate group is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion.

Caption: Sₙ2 reaction mechanism involving this compound.

This reactivity makes it a valuable reagent for introducing butyl groups in the synthesis of more complex molecules. However, this same mechanism is the basis for its genotoxicity, as nucleophilic sites on DNA (e.g., the N7 position of guanine) can be alkylated, leading to mutations.[3]

Role in Drug Development: The Genotoxic Impurity Perspective

In the context of drug development, sulfonate esters like this compound are classified as potential genotoxic impurities (PGIs).[7][8] Their formation is a significant concern when a sulfonic acid (like methanesulfonic acid, often used as a salt counter-ion) is present in a process that also uses an alcohol (like butanol) as a solvent or reagent.[11][12]

Regulatory Context and Control

Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of PGIs.[6][13] The "Threshold of Toxicological Concern" (TTC) approach is often applied, which typically sets a limit of 1.5 µ g/day exposure for a given impurity.[13] This necessitates the development of highly sensitive analytical methods to detect and quantify this compound at trace levels (ppm or ppb) in the final active pharmaceutical ingredient (API).[8][14]

Analytical Detection and Quantification Protocol

Given the low detection levels required, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[7][14]

Sample Preparation & GC-MS Analysis Protocol:

-

Sample Preparation : Accurately weigh the API sample (e.g., 100 mg) into a suitable vial. Dissolve the sample in a solvent system where the API is soluble but that is compatible with GC analysis (e.g., a mixture of n-hexane and water or a more specialized solvent).[14]

-

Standard Preparation : Prepare a stock solution of a certified this compound reference standard. Perform serial dilutions to create calibration standards and quality control samples at concentrations bracketing the target limit (e.g., 0.1 ppm to 5 ppm).

-

GC-MS Conditions :

-

Column : Use a low-bleed, mid-polarity column suitable for trace analysis, such as an Rxi-5Sil MS or Rtx-200.[8]

-

Injection : Typically, a splitless injection is used to maximize sensitivity.

-

Oven Program : A temperature gradient is employed to separate the analyte from the solvent front and any matrix components. A representative program might start at 60°C, ramp to 130°C, and then ramp more quickly to 250°C to elute all components.[15]

-

MS Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 79, 97, 109).[15]

-

-

Quantification : Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the API sample by interpolating its peak area from the calibration curve. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[14]

Conclusion

This compound and butyl mesylate are identical, highly reactive alkylating agents essential in organic synthesis. For drug development professionals, the compound's identity shifts from a useful reagent to a critical potential genotoxic impurity that demands rigorous control and highly sensitive analytical oversight. A thorough understanding of its nomenclature, synthesis pathways, reactivity, and analytical detection is paramount to ensuring the safety and quality of pharmaceutical products.

References

- 1. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Sulfonate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]

- 9. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]

- 10. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. pqri.org [pqri.org]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. enovatia.com [enovatia.com]

theoretical studies of 1-butyl-3-methylimidazolium methanesulfonate

An In-depth Technical Guide to the Theoretical Studies of 1-butyl-3-methylimidazolium methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-3-methylimidazolium methanesulfonate, often abbreviated as [BMIM][MeSO3], is a member of the ionic liquid (IL) family. Ionic liquids are salts with melting points below 100°C, and they have garnered significant attention as "green solvents" and versatile materials in a wide range of applications due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. [BMIM][MeSO3], in particular, has shown promise in areas such as carbon capture and as a potential medium for chemical reactions and drug delivery.[1][2][3]

Theoretical and computational studies are indispensable tools for understanding the behavior of [BMIM][MeSO3] at the molecular level. These methods provide insights into its structure, dynamics, and interactions with other molecules, which are often difficult to obtain through experimental techniques alone. This guide provides an in-depth overview of the theoretical approaches used to study [BMIM][MeSO3], with a focus on practical protocols for researchers in the field.

Molecular Structure of [BMIM][MeSO3]

The ionic liquid consists of the 1-butyl-3-methylimidazolium cation ([BMIM]+) and the methanesulfonate anion ([MeSO3]-).

Caption: Molecular structures of the [BMIM]+ cation and [MeSO3]- anion.

Physicochemical Properties of [BMIM][MeSO3]

A thorough understanding of the physicochemical properties of [BMIM][MeSO3] is fundamental for its application. The following table summarizes key properties gathered from various sources.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C9H18N2O3S | - | [4] |

| Molecular Weight | 234.32 g/mol | - | [4][5][6] |

| Melting Point | 73 - 80 °C | - | [5][6][7] |

| Density | Varies with temperature | See source | [3][8] |

| Viscosity | Varies with temperature | See source | [3][8] |

| Heat Capacity | Varies with temperature | See source | [3][8] |

| Thermal Stability | Decomposes at elevated temperatures | See source | [9] |

Quantum Chemical Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure, geometry, and interaction energies of [BMIM][MeSO3].[10] These methods are crucial for understanding the fundamental interactions that govern the macroscopic properties of the ionic liquid.

Density Functional Theory (DFT) Calculations

DFT offers a good balance between computational cost and accuracy for studying ionic liquids. The choice of functional and basis set is critical for obtaining reliable results.

Recommended Functionals and Basis Sets:

-

Functionals: For geometry optimizations and interaction energy calculations of ionic liquid clusters, dispersion-corrected functionals are highly recommended. Good choices include:

-

ωB97X-D

-

M06-2X

-

B3LYP-D3

-

PBE-D3[4]

-

-

Basis Sets: Pople-style (e.g., 6-311+G*) and Dunning-style (e.g., cc-pVTZ) basis sets are commonly used. The inclusion of diffuse functions (+) is important for accurately describing anions.[4][11][12]

Protocol for DFT Calculation of [BMIM][MeSO3] Ion Pair

This protocol outlines the steps for optimizing the geometry and calculating the interaction energy of a single [BMIM][MeSO3] ion pair using a quantum chemistry software package like Gaussian.

-

Structure Preparation:

-

Build the 3D structures of the [BMIM]+ cation and [MeSO3]- anion individually using a molecular editor.

-

Perform an initial geometry optimization of each ion separately using a lower level of theory (e.g., PM7) to obtain a reasonable starting geometry.

-

Place the optimized cation and anion in proximity to each other in various orientations to explore different possible interaction sites.

-

-

Geometry Optimization:

-

For each starting orientation, perform a full geometry optimization using a recommended DFT functional and basis set (e.g., ωB97X-D/cc-pVTZ).

-